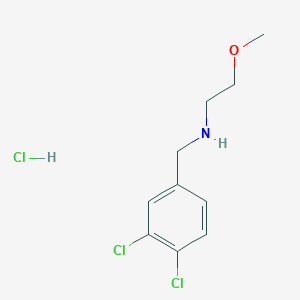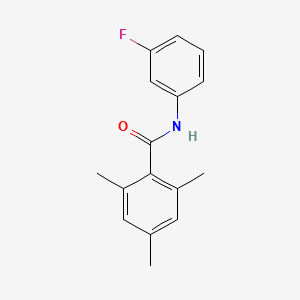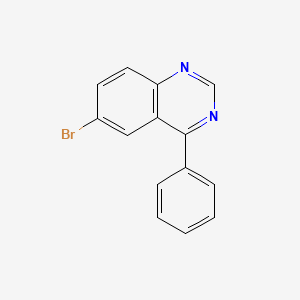![molecular formula C19H17ClN4O2 B5358834 2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5358834.png)
2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-613 and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of CPI-613 involves the inhibition of two mitochondrial enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are involved in the production of energy in the form of ATP in the mitochondria of cells. By inhibiting these enzymes, CPI-613 disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
CPI-613 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on energy metabolism, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells.
実験室実験の利点と制限
One of the advantages of using CPI-613 in lab experiments is its selectivity for cancer cells. This makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of using CPI-613 is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on CPI-613. One area of interest is the development of combination therapies that incorporate CPI-613 with other drugs to enhance its efficacy. Another potential direction is the investigation of CPI-613 in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Overall, CPI-613 is a promising compound that has shown significant potential in scientific research. Its unique mechanism of action and selectivity for cancer cells make it a promising candidate for the development of targeted therapies for cancer and other diseases.
合成法
The synthesis of CPI-613 involves the reaction of 4-chloroaniline with 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain CPI-613 in high purity.
科学的研究の応用
CPI-613 has been extensively studied for its potential applications in the treatment of cancer. It has been shown to selectively target cancer cells by inhibiting the mitochondrial enzymes that are responsible for energy production in these cells. This leads to the disruption of the energy metabolism of cancer cells and ultimately results in their death.
特性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-3-1-14(2-4-15)18-12-24(9-10-26-18)19(25)17-11-16(22-23-17)13-5-7-21-8-6-13/h1-8,11,18H,9-10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRNLYDUOJPBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-N-ethylpyrimidin-2-amine](/img/structure/B5358761.png)
![{1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5358775.png)

![4-amino-N-{4-[2-(2,4-dichlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5358791.png)



![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B5358817.png)


![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5358831.png)
![4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5358847.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)